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molecular formula C9H7N3S B1287401 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile CAS No. 352530-05-3

2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile

Cat. No. B1287401
M. Wt: 189.24 g/mol
InChI Key: KAUYEYJEFMZZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07473784B2

Procedure details

To a solution of 2-(4-aminophenyl)acetonitrile (6.00 g, 45.4 mmol) in AcOH (70 mL) was added potassium thiocyanate (17.6 g, 181 mmol) at rt in one portion. The mixture was stirred at rt until it became a clear solution. To this solution was then added a solution of bromine (2.3 mL, 44.9 mmol) in AcOH (30 mL) at rt over 1 hr. The resulting mixture was stirred at rt for 4 hr. The precipitate that formed during the reaction was collected by suction filtration, and then suspended into water (100 mL). The pH value of the aqueous suspension was adjusted to 8 with concentrated ammonium hydroxide. The insoluble product (7.39 g, 86% yield) was collected as a pale yellow solid by suction filtration and dried over Drierite® under vacuum at 65° C.
Quantity
6 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
17.6 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.[S-:11][C:12]#[N:13].[K+].BrBr>CC(O)=O>[NH2:13][C:12]1[S:11][C:3]2[CH:4]=[C:5]([CH2:8][C:9]#[N:10])[CH:6]=[CH:7][C:2]=2[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC#N
Name
potassium thiocyanate
Quantity
17.6 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
BrBr
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at rt for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The precipitate that formed during the reaction
FILTRATION
Type
FILTRATION
Details
was collected by suction filtration

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)C=CC(=C2)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.39 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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